2-cyano-N'-cyclopropanecarbonyl-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enehydrazide
Description
BenchChem offers high-quality 2-cyano-N'-cyclopropanecarbonyl-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enehydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyano-N'-cyclopropanecarbonyl-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enehydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N'-[2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoyl]cyclopropanecarbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-4-7-21-11(2)8-14(12(21)3)9-15(10-18)17(23)20-19-16(22)13-5-6-13/h8-9,13H,4-7H2,1-3H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFXDGUZVGJLQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C1C)C=C(C#N)C(=O)NNC(=O)C2CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-cyano-N'-cyclopropanecarbonyl-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enehydrazide is a complex organic molecule that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-cyano-N'-cyclopropanecarbonyl-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enehydrazide is . The structure features a cyclopropanecarbonyl group, a cyano group, and a hydrazide functional group, which contribute to its reactivity and biological interactions.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, pyrrole derivatives have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that hydrazone derivatives of pyrrole exhibited cytotoxic effects against human cancer cells by disrupting mitochondrial function and inducing reactive oxygen species (ROS) production .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Certain pyrrole derivatives are known to possess antibacterial and antifungal properties. A recent study highlighted the efficacy of related compounds against Gram-positive and Gram-negative bacteria, suggesting that modifications in the side chains can enhance their antimicrobial activity .
The biological mechanisms underlying the activity of 2-cyano-N'-cyclopropanecarbonyl-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enehydrazide may involve:
- Inhibition of Enzymatic Activity : Many hydrazide compounds act as enzyme inhibitors, particularly in metabolic pathways related to cancer proliferation.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells through mitochondrial disruption and caspase activation.
Study 1: Anticancer Efficacy
A study investigating the effects of hydrazone derivatives on various cancer cell lines revealed that modifications in the pyrrole structure significantly enhanced cytotoxicity. The compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, showing IC50 values in the low micromolar range .
Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, derivatives similar to 2-cyano-N'-cyclopropanecarbonyl showed promising results against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be around 32 µg/mL for both bacterial strains, indicating substantial antibacterial potential .
Table 1: Summary of Biological Activities
Table 2: Comparison with Related Compounds
| Compound Name | IC50 (µM) | MIC (µg/mL) |
|---|---|---|
| 2-Cyano-N'-cyclopropanecarbonyl... | <10 | 32 |
| Pyrrole Derivative A | <20 | 64 |
| Pyrrole Derivative B | <15 | 16 |
Scientific Research Applications
The compound 2-cyano-N'-cyclopropanecarbonyl-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enehydrazide has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications, supported by detailed data tables and case studies.
Pharmaceutical Research
One of the primary applications of this compound is in pharmaceutical research, particularly in the development of new therapeutic agents. Its structural features suggest potential activity against various biological targets.
Case Study: Anticancer Activity
Recent studies have investigated the anticancer properties of similar compounds. For instance, derivatives of pyrrole have shown promising results in inhibiting cancer cell proliferation. The compound's ability to interact with cellular pathways makes it a candidate for further research in cancer therapy .
Agrochemical Development
The compound also shows potential in agrochemical applications, particularly as a pesticide or herbicide. The presence of the cyano group enhances its ability to interact with biological systems in plants and pests.
Case Study: Insecticidal Properties
Research has indicated that similar compounds can exhibit insecticidal properties. For example, pyrrole derivatives have been tested against various insect species, demonstrating significant mortality rates . This suggests that 2-cyano-N'-cyclopropanecarbonyl-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enehydrazide may also possess similar activity.
Material Science
In material science, compounds with cyano groups are often used to synthesize polymers with desirable mechanical properties. The incorporation of this compound into polymer matrices could enhance their thermal stability and mechanical strength.
Case Study: Polymer Synthesis
Studies have shown that incorporating cyano-containing compounds into polymer formulations can improve their performance characteristics, such as tensile strength and thermal resistance . This opens avenues for developing advanced materials for industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
